molecular formula C10H10N2O2 B1456536 N'-(prop-2-enoyl)benzohydrazide CAS No. 10339-47-6

N'-(prop-2-enoyl)benzohydrazide

Cat. No. B1456536
CAS RN: 10339-47-6
M. Wt: 190.2 g/mol
InChI Key: DJURFDUDNBUJNM-UHFFFAOYSA-N
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Description

“N’-(prop-2-enoyl)benzohydrazide” is a compound with the molecular formula C10H10N2O2 and a molecular weight of 190.2 g/mol . It is also known as PHBH and N’-acryloylbenzohydrazide . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “N’-(prop-2-enoyl)benzohydrazide” is 1S/C10H10N2O2/c1-2-9(13)11-12-10(14)8-6-4-3-5-7-8/h2-7H,1H2,(H,11,13)(H,12,14) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected.


Physical And Chemical Properties Analysis

“N’-(prop-2-enoyl)benzohydrazide” is a powder that is stored at room temperature . Its molecular weight is 190.2 g/mol .

Scientific Research Applications

Application 1: α-glucosidase Inhibitor

  • Summary of Application : N’-(prop-2-enoyl)benzohydrazide derivatives have been designed, synthesized, and screened for their inhibitory activity toward α-glucosidase, an enzyme that plays a crucial role in carbohydrate metabolism .
  • Methods of Application/Experimental Procedures : The structure of the derivatives was confirmed using 1H- and 13C-NMR, FTIR, Mass spectrometry, and elemental analysis . The inhibitory activity of the compounds was evaluated by comparing their IC50 values with that of acarbose, a known α-glucosidase inhibitor . Fluorescence quenching was used to investigate the interaction of the inhibitors with α-glucosidase . In silico cavity detection and molecular docking were performed to find the allosteric site and key interactions between the synthesized compounds and the target enzyme .
  • Results/Outcomes : All derivatives exhibited good inhibition with IC50 values in the range of 0.01 to 648.90 µM, compared with acarbose (IC50= 752.10 µM) . Compounds 7a and 7h showed significant potency with IC50 values of 0.02 and 0.01 µM, respectively . The kinetic study revealed that they are noncompetitive inhibitors toward α-glucosidase .

Application 2: Inhibitors of Enoyl ACP Reductase and DHFR

  • Summary of Application : N’-(prop-2-enoyl)benzohydrazide derivatives have been synthesized and assessed as inhibitors of enoyl ACP reductase and DHFR . These enzymes play key roles in fatty acid synthesis and folate metabolism, respectively, and are targets for antimicrobial and anticancer drugs .
  • Methods of Application/Experimental Procedures : The specific methods of application or experimental procedures for this application are not provided in the source .
  • Results/Outcomes : The specific results or outcomes for this application are not provided in the source .

Application 3: Antitubercular Agents

  • Summary of Application : N’-(prop-2-enoyl)benzohydrazide derivatives have been synthesized and assessed as potential antitubercular agents for dual targeting of enoyl ACP reductase and dihydrofolate reductase . These enzymes play key roles in fatty acid synthesis and folate metabolism, respectively, and are targets for antimicrobial and anticancer drugs .
  • Methods of Application/Experimental Procedures : The specific methods of application or experimental procedures for this application are not provided in the source .
  • Results/Outcomes : The specific results or outcomes for this application are not provided in the source .

Application 4: Cytotoxic Activity

  • Summary of Application : N’-(prop-2-enoyl)benzohydrazide derivatives have been synthesized and evaluated for their cytotoxic activity on human cervix carcinoma grown on a plate (HeLa cells), T-cells and on another cancer cell line L1210 cells .
  • Methods of Application/Experimental Procedures : The specific methods of application or experimental procedures for this application are not provided in the source .
  • Results/Outcomes : The specific results or outcomes for this application are not provided in the source .

Application 5: Antitubercular Agents

  • Summary of Application : In a study, new series of N’-(2-(substitutedphenoxy)acetyl)-4-(1H-pyrrol-1-yl)benzohydrazides were synthesized, characterized and assessed as inhibitors of enoyl ACP reductase and DHFR . These compounds exhibited dual inhibition against the enzymes enoyl ACP reductase and DHFR . Several synthesized substances also demonstrated significant antibacterial and antitubercular properties .
  • Methods of Application/Experimental Procedures : The specific methods of application or experimental procedures for this application are not provided in the source .
  • Results/Outcomes : The specific results or outcomes for this application are not provided in the source .

Application 6: Cytotoxic Activity

  • Summary of Application : Synthesized compounds were evaluated for their cytotoxic activity on human cervix carcinoma grown on a plate (HeLa cells), T-cells and on another cancer cell line L1210 cells .
  • Methods of Application/Experimental Procedures : The specific methods of application or experimental procedures for this application are not provided in the source .
  • Results/Outcomes : The specific results or outcomes for this application are not provided in the source .

properties

IUPAC Name

N'-prop-2-enoylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-9(13)11-12-10(14)8-6-4-3-5-7-8/h2-7H,1H2,(H,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJURFDUDNBUJNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NNC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(prop-2-enoyl)benzohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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